N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H12FN5 and its molecular weight is 305.316. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyrimidines can interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the pyrazolopyrimidine and the biomolecule .
Cellular Effects
Related pyrazolopyrimidines have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Molecular Mechanism
It is known that pyrazolopyrimidines can inhibit certain enzymes, which may lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolopyrimidines have shown stable and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Related pyrazolopyrimidines have shown potent antitubercular activity at certain dosages .
Metabolic Pathways
Pyrazolopyrimidines are known to interact with various enzymes and cofactors .
Transport and Distribution
Related pyrazolopyrimidines have shown the ability to penetrate bacterial cells .
Subcellular Localization
Related pyrazolopyrimidines have shown the ability to interact with various subcellular compartments .
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMEPKJLAPKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.